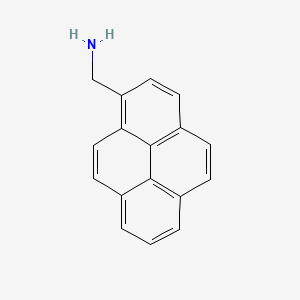

Pyren-1-ylmethanamine

Overview

Description

Preparation Methods

Reductive Amination of Pyrene-1-carboxaldehyde

Synthetic Procedure

The synthesis begins with pyrene-1-carboxaldehyde (3 ), which is subjected to reductive amination using ammonia and hydrogen in the presence of a catalyst. A representative protocol involves:

-

Dissolving pyrene-1-carboxaldehyde (1.0 equiv) in methanol.

-

Adding aqueous ammonia (2.0 equiv) and Raney nickel (10 wt%).

-

Pressurizing the reaction vessel with hydrogen gas (50–100 psi).

The crude product is purified via column chromatography (neutral aluminum oxide) to avoid decomposition on silica gel . Typical yields range from 65% to 75%, depending on reaction scale and catalyst activity .

Table 1: Optimization Parameters for Reductive Amination

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | Raney Ni | Maximizes H₂ activation |

| Solvent | Methanol | Enhances ammonia solubility |

| Temperature | 70°C | Balances kinetics and stability |

| H₂ Pressure | 80 psi | Prevents over-reduction |

Preparation of Pyrene-1-carboxaldehyde

Bromination-Formylation Sequence

Pyrene-1-carboxaldehyde is synthesized via a two-step sequence from pyrene:

-

Bromination : Pyrene is treated with N-bromosuccinimide (NBS) in dichloromethane (DCM) under reflux to yield 1-bromopyrene (2 ) in 85% yield .

-

Formylation : 1-Bromopyrene undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) via the Vilsmeier-Haack reaction, followed by hydrolysis to produce pyrene-1-carboxaldehyde (3 ) in 76% yield .

Table 2: Reaction Conditions for Pyrene-1-carboxaldehyde Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS, DCM | Reflux, 24 h | 85% |

| Formylation | DMF, POCl₃, H₂O | 0°C to RT, 12 h | 76% |

Alternative Routes

While less common, direct oxidation of 1-methylpyrene using chromium-based oxidants has been reported, though yields are suboptimal (<50%) due to over-oxidation side reactions .

Catalytic and Mechanistic Insights

Role of Ammonia and Solvent

A molar excess of ammonia (2.0–3.0 equiv) ensures complete imine formation before reduction. Methanol is preferred over ethanol or tetrahydrofuran (THF) due to its ability to stabilize polar intermediates and dissolve gaseous ammonia .

Catalyst Selection

Raney nickel outperforms palladium or platinum catalysts in reductive amination, as noble metals often lead to hydrogenolysis of the C–N bond. Nickel’s lower cost and higher tolerance to aromatic systems further justify its use .

Characterization and Analytical Data

Spectral Properties

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 217.28 g/mol |

| CAS Number | 93324-65-3 |

| Solubility | Soluble in DCM, DMF |

| Storage | 2–8°C, protected from light |

Applications in Organic Synthesis

Aminophosphonate Derivatives

This compound serves as a precursor for diphenyl pyrene-derived aminophosphonates, which exhibit tunable fluorescence properties. These compounds are synthesized via the aza-Pudovik reaction, involving addition of diphenyl phosphite to imines derived from the amine .

Carbamate Conjugates

The amine readily reacts with activated carbonyls to form carbamates. For example, tert-butyl(2-oxo-2-((pyren-1-ylmethyl)amino)ethyl)carbamate is prepared using N-Boc-glycine and BOP reagent, demonstrating applications in peptide mimicry .

Scientific Research Applications

Synthesis of Functionalized Polymers

Pyrenyl Hyaluronan

One significant application of pyren-1-ylmethanamine is in the synthesis of pyrenyl hyaluronan (Py-HA), a polymer that serves as a pH-sensitive drug carrier. The incorporation of pyrene into hyaluronan enhances its fluorescence properties, making it suitable for real-time monitoring of drug delivery systems .

Star-Shaped Polymers

Additionally, this compound is utilized in synthesizing star-shaped polymers like 4,6-bis(9H-carbazol-2-yloxy)-2-(pyrenemethylamine)-1,3,5-triazine. These polymers exhibit unique optical properties and potential applications in optoelectronic devices .

Fluorescent Probes

Monitoring Microviscosity

this compound derivatives have been developed into fluorescent probes for monitoring microviscosity changes in biological systems. For example, bipyrenylamino acids can be incorporated into peptides and proteins to study local viscosity variations through monomer-excimer kinetics .

DNA Interaction Studies

The compound has also been employed to monitor DNA interactions. The transition from monomer to excimer emission upon DNA strand formation allows for real-time observation of molecular interactions .

Electrochemical Applications

Electrochemical Sensors

Research indicates that this compound can be functionalized onto reduced graphene oxide to create electrochemical sensors. These sensors have shown promise in detecting biomolecules and could be pivotal in developing diagnostic tools .

Drug Delivery Systems

Pyrene-Fatty Acid Conjugates

Recent studies have explored pyrene-fatty acid conjugates as drug carriers that can be monitored in real time. These conjugates exhibit excimer emission changes in response to cellular uptake and disruption, allowing researchers to track pharmacokinetics effectively .

Biochemical Pathway Studies

Metabolic Pathways

The compound has been studied for its role in biochemical pathways involving pyrene degradation by specific microorganisms. Understanding these pathways can provide insights into environmental bioremediation strategies .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Functionalized Polymers | Synthesis of pH-sensitive drug carriers | Pyrenyl hyaluronan (Py-HA) |

| Fluorescent Probes | Monitoring microviscosity and DNA interactions | Bipyrenylamino acids as viscosity probes |

| Electrochemical Sensors | Development of sensors for biomolecule detection | Pyrene-functionalized graphene oxide sensors |

| Drug Delivery Systems | Real-time monitoring of drug carriers using fluorescence | Pyrene-fatty acid conjugates |

| Biochemical Pathways | Studies on microbial degradation pathways | Research on pyrene metabolism by Sphingomonas |

Case Study 1: Pyrenyl Hyaluronan as a Drug Carrier

In a study published by Sigma-Aldrich, researchers demonstrated the effectiveness of pyrenyl hyaluronan as a pH-triggered drug delivery system. The polymer's fluorescence properties allowed for tracking drug release under physiological conditions, showcasing its potential for targeted therapy .

Case Study 2: Monitoring Drug Carriers with Pyrene-Fatty Acid Conjugates

A study investigated the use of pyrene-fatty acid conjugates for monitoring drug carriers' pharmacokinetics in real time. The results indicated that the fluorescence emission shifts from excimer to monomer upon cellular uptake, providing a novel method for assessing drug delivery efficiency .

Case Study 3: Fluorescent Probes for Microviscosity

Research highlighted the use of bipyrenylamino acids to monitor viscosity changes in protein environments. The ability to measure fluorescence decay rates allowed scientists to gain insights into dynamic processes within cells .

Mechanism of Action

The mechanism of action of pyren-1-ylmethanamine involves its ability to intercalate into nucleic acid structures and interact with various biomolecules. The pyrene moiety exhibits strong π-π stacking interactions, which facilitate binding to nucleic acids and proteins. This interaction can lead to changes in fluorescence properties, enabling sensitive detection and analysis .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Pyren-1-ylmethanamine

- CAS Number : 3786-54-7

- Molecular Formula : C₁₇H₁₃N

- Molecular Weight : 231.2918 g/mol .

Key Properties :

- Application : Primarily used in laboratory research as a fluorescent probe due to its pyrene moiety, which exhibits strong fluorescence .

- Hazards : Classified under GHS Category 4 for acute oral toxicity (H302: "Harmful if swallowed"). Safety protocols include avoiding inhalation, skin contact, and ingestion .

Physicochemical Characteristics :

- Appearance : Solid (exact form unspecified).

- Stability: Stable under recommended storage conditions (dry, ventilated, sealed containers) but may decompose under combustion to release toxic fumes (e.g., CO, CO₂, NOₓ) .

Comparison with Structurally Similar Compounds

This compound Hydrochloride (CAS 93324-65-3)

- Molecular Formula : C₁₇H₁₄ClN

- Molecular Weight : 267.75 g/mol (estimated).

- Key Differences: Functional Group: Addition of HCl enhances solubility in polar solvents, making it suitable for aqueous biochemical applications . Applications: Widely used as a fluorescent probe in nucleic acid and protein detection due to its intense pyrene-derived fluorescence . Safety: Limited toxicity data, but ionic form may reduce volatility compared to the free base .

N-Methyl-1-(1H-pyrrol-2-yl)ethanamine (CAS 26052-09-5)

- Molecular Formula : C₇H₁₂N₂

- Molecular Weight : 124.18 g/mol .

- Key Differences: Structure: Lacks the pyrene group; instead, features a pyrrole ring and methylated amine. Hazards: Limited toxicity data, but acute exposure requires medical attention (e.g., skin/eye irritation) .

1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine (CAS 202199-02-8)

- Molecular Formula : C₁₁H₁₆N₂O

- Molecular Weight : 192.26 g/mol .

- Applications: Likely used in medicinal chemistry for its heterocyclic diversity. Hazards: No specific data, but structural complexity may pose unknown reactivity risks .

1-[3-(1H-Pyrrol-1-yl)phenyl]methanamine (CAS Not Specified)

- Molecular Formula : C₁₁H₁₂N₂

- Molecular Weight : 172.23 g/mol .

- Key Differences: Structure: Phenyl-pyrrole hybrid without the extended aromatic system of pyrene. Applications: Potential use in materials science (e.g., conductive polymers) due to conjugated π-systems. Fluorescence: Likely weaker than this compound due to smaller aromatic system .

Comparative Analysis Table

Biological Activity

Pyren-1-ylmethanamine, also known as 1-pyrenemethylamine hydrochloride, is a synthetic compound that exhibits significant biological activity due to its unique structural properties. This article explores its biological mechanisms, applications, and research findings, supported by data tables and case studies.

- Chemical Formula : C17H14ClN

- Molecular Weight : 267.75 g/mol

- Melting Point : 258 °C (decomposes)

- Boiling Point : 437.9 °C at 760 mmHg

- LogP : 5.545 (indicating high lipophilicity)

The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions due to the presence of a positively charged ammonium ion .

This compound primarily functions as a fluorescent probe , allowing for the labeling and visualization of biomolecules in biological systems. Its mechanism of action involves:

- Covalent Bond Formation : It forms covalent bonds with carbonyl groups in biomolecules without significantly altering their structure or function, facilitating studies in their native states.

- Fluorescence Emission : Upon excitation, the pyrene group emits fluorescence, which is utilized to detect and quantify labeled biomolecules.

- Amphiphilic Nature : The compound's ability to interact with both hydrophilic and hydrophobic environments makes it suitable for various biochemical assays .

1. Fluorescent Probes

This compound is widely used in biochemistry and molecular biology for detecting nucleic acids and proteins. Its fluorescence properties allow it to serve as a sensitive probe in various assays.

2. Cytotoxicity Studies

Research indicates that prolonged exposure to this compound can lead to cytotoxic effects, particularly through the generation of reactive oxygen species (ROS). For instance, studies have shown increased ROS production in human HepG2 cells treated with pyrene analogues, leading to oxidative stress and cell damage .

3. Interaction with Nanomaterials

The compound has been found to form non-covalent interactions with nanostructures such as single-walled carbon nanotubes, enhancing their stability and functionality in biological applications.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Aminopyrene | Contains an amino group on pyrene | Primarily used as a fluorescent dye |

| Pyrene-1-carboxaldehyde | Aldehyde functional group on pyrene | Useful for Schiff base formation |

| 1-Pyrenecarboxylic acid | Carboxylic acid group on pyrene | Stronger interaction with metal ions |

| N-(Pyren-1-yl)acetamide | Acetamide derivative of pyrene | Enhanced solubility and biological activity |

The unique aspect of this compound lies in its combination of hydrophobic and hydrophilic properties, allowing it to effectively function as both a fluorescent probe and a ligand precursor while maintaining significant solubility in aqueous environments.

Study on ROS Production

A study focused on the cytotoxic effects of pyrene derivatives revealed that exposure to these compounds resulted in increased ROS production in various cell lines, including HT29 colon cancer cells. The study highlighted that UV light irradiation significantly enhanced the cytotoxicity of these compounds due to elevated ROS levels leading to mitochondrial DNA damage .

Application in Photodynamic Therapy

Another research effort investigated the potential use of pyrene derivatives as photosensitizers for photodynamic therapy. The findings suggested that certain derivatives could effectively induce cell death upon light activation through ROS generation, marking them as promising candidates for cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Pyren-1-ylmethanamine in laboratory settings?

- Synthesis : Follow protocols for amine-functionalized polycyclic aromatic hydrocarbons (PAHs), ensuring detailed documentation of reaction conditions (e.g., solvent choice, temperature, catalyst). For novel derivatives, include step-by-step procedures for reproducibility .

- Characterization : Use NMR (¹H/¹³C), FT-IR, and mass spectrometry for structural confirmation. For purity, report HPLC/GC data with retention times and baseline resolution. Novel compounds require elemental analysis (C, H, N) .

Q. What safety protocols should researchers follow when handling this compound?

- Use PPE (gloves, goggles, lab coats) in ventilated fume hoods. Avoid skin contact (R21/22 hazard) and inhalation. Store at 2–8°C in airtight containers. Emergency procedures: Rinse eyes/skin with water for 15 minutes and seek medical help .

Q. How can researchers validate the identity of this compound in comparison to structurally similar amines?

- Perform comparative spectroscopic analysis (e.g., UV-Vis absorption/emission spectra for pyrene derivatives). Cross-validate with X-ray crystallography if single crystals are obtainable. Reference CAS 3786-54-7 and PubChem data for benchmarking .

Q. What analytical techniques are critical for assessing this compound’s purity and stability under varying conditions?

- Use TLC for real-time reaction monitoring. For stability studies, employ accelerated degradation tests (e.g., exposure to light, heat, or humidity) followed by HPLC-MS to track decomposition byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in complex multi-step syntheses?

- Apply Design of Experiments (DoE) to identify critical variables (e.g., stoichiometry, solvent polarity). Use kinetic studies (e.g., in situ IR) to monitor intermediate formation. Report failed attempts to guide troubleshooting .

Q. What strategies address contradictions in reported spectroscopic data for this compound analogs?

- Conduct meta-analyses of literature data to identify solvent- or instrument-dependent variations. Replicate disputed experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments) and publish raw datasets for transparency .

Q. How can computational chemistry enhance the design of this compound-based sensors or ligands?

- Perform DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations for ligand-receptor interactions. Validate predictions with experimental UV-Vis, fluorescence quenching, or X-ray structures .

Q. What interdisciplinary approaches are effective for studying this compound’s bioactivity or environmental impact?

- Combine synthetic chemistry with microbiological assays (e.g., toxicity screening) or environmental fate studies (e.g., photodegradation in aqueous systems). Use isotopic labeling (e.g., ¹⁵N) to trace metabolic pathways .

Q. How should researchers design long-term stability studies for this compound in storage or application environments?

- Use ICH guidelines for forced degradation (e.g., 40°C/75% RH for 6 months). Monitor via LC-MS and vibrational spectroscopy. Include inert atmosphere controls to isolate oxidation pathways .

Q. What frameworks ensure rigorous hypothesis formulation in this compound research?

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure research questions. Pre-register study designs to mitigate bias .

Q. Methodological Guidance

- Data Integrity : Archive raw spectra, chromatograms, and crystallographic files as supplemental materials. Use version-controlled lab notebooks for traceability .

- Literature Reviews : Leverage specialized chemistry databases (e.g., Reaxys, SciFinder) and citation matrices to map knowledge gaps .

- Conflict Resolution : Establish interdisciplinary collaboratives to reconcile contradictory findings, prioritizing open-access data sharing .

Properties

IUPAC Name |

pyren-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNXEWGKCWPLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383192 | |

| Record name | Pyren-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3786-54-7 | |

| Record name | Pyren-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.